Cas no 421580-24-7 (methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate)

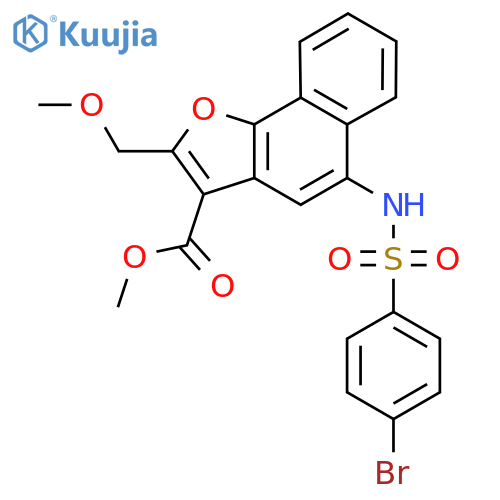

421580-24-7 structure

商品名:methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate

- methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate

- Oprea1_642537

- 421580-24-7

- HMS615O06

- methyl 5-[(4-bromophenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate

- methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate

- SR-01000492145

- ChemDiv1_010170

- AKOS024603057

- EU-0044757

- Oprea1_817225

- SR-01000492145-1

- F1113-0729

-

- インチ: 1S/C22H18BrNO6S/c1-28-12-19-20(22(25)29-2)17-11-18(15-5-3-4-6-16(15)21(17)30-19)24-31(26,27)14-9-7-13(23)8-10-14/h3-11,24H,12H2,1-2H3

- InChIKey: CIVXULVISMAEEV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)S(NC1=CC2C(C(=O)OC)=C(COC)OC=2C2C=CC=CC=21)(=O)=O

計算された属性

- せいみつぶんしりょう: 503.00382g/mol

- どういたいしつりょう: 503.00382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 735

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 103Ų

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1113-0729-2mg |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1113-0729-2μmol |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1113-0729-10μmol |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1113-0729-20mg |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1113-0729-5mg |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1113-0729-4mg |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1113-0729-20μmol |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1113-0729-30mg |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1113-0729-15mg |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1113-0729-40mg |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate |

421580-24-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

421580-24-7 (methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate) 関連製品

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 68551-17-7(Isoalkanes, C10-13)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬